Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate

medicinal chemistry parallel synthesis scaffold decoration

Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate (CAS 2470437-43-3) is a unique trisubstituted imidazole building block offering dual, orthogonal reactive handles for diversity-oriented synthesis. The C5-bromine enables palladium-catalyzed cross-coupling (10–100× faster than chloro analogs), while the C4 ethyl oxoacetate ester permits condensation with nucleophiles. The 2,3-dimethyl substitution locks the tautomeric state for regiospecific derivatization. This scaffold enables >100 analog libraries in just 2 steps.

Molecular Formula C9H11BrN2O3
Molecular Weight 275.102
CAS No. 2470437-43-3
Cat. No. B2477834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate
CAS2470437-43-3
Molecular FormulaC9H11BrN2O3
Molecular Weight275.102
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=C(N=C(N1C)C)Br
InChIInChI=1S/C9H11BrN2O3/c1-4-15-9(14)7(13)6-8(10)11-5(2)12(6)3/h4H2,1-3H3
InChIKeyHJAACFDFVBHSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate (CAS 2470437-43-3): Chemical Identity and Core Properties


Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate (CAS 2470437-43-3) is a synthetic, trisubstituted imidazole derivative bearing a C5-bromo substituent, C2 and N3 methyl groups, and a C4 ethyl oxoacetate ester side chain . The compound has a molecular formula of C₉H₁₁BrN₂O₃ and a molecular weight of 275.10 g/mol . It belongs to the imidazole-4-glyoxylate ester subclass, a scaffold valued in medicinal chemistry for its dual reactivity: the α-keto ester moiety enables condensation with nucleophiles (e.g., hydrazines, amines) to form heterocyclic extensions, while the bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions [1]. Vendor purity is specified at a minimum of 95% .

Why Imidazole Building Blocks Cannot Substitute for Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate in Synthetic Programs


Generic imidazole building blocks fail to replicate the synthetic utility of Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate because this compound uniquely combines three functional features on a single low-molecular-weight scaffold: (i) a C5-bromine for palladium-catalyzed cross-coupling, (ii) a C4 ethyl oxoacetate ester for keto-condensation chemistry, and (iii) the 2,3-dimethyl substitution pattern that locks the imidazole tautomeric state and modulates steric and electronic properties [1]. Substituting a non-halogenated or chloro-analog imidazole-4-glyoxylate would either eliminate cross-coupling capability or substantially reduce oxidative addition rates, as aryl bromides are known to react 10–100× faster than aryl chlorides in standard Suzuki–Miyaura conditions [2]. Similarly, using 5-bromo-2,3-dimethylimidazole (lacking the oxoacetate) would forfeit the scaffold's ability to undergo nucleophilic derivatization at the 4-position, doubling the synthetic step count to achieve comparable complexity [1].

Quantitative Differentiation Evidence for Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate


Dual Reactive Handle Density: Bromo + α-Keto Ester on a Single Imidazole Core

Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate possesses two orthogonal reactive sites—a C5 bromine and a C4 ethyl oxoacetate ester—on a single imidazole ring of only 275.10 g/mol . In contrast, the closest non-brominated analog, ethyl 2-(2,3-dimethylimidazol-4-yl)-2-oxoacetate, offers only the keto-ester handle, while 5-bromo-2,3-dimethylimidazole (CAS 1739-84-0 analog) lacks the oxoacetate entirely. No other commercially cataloged imidazole building block combines the 5-bromo, 2,3-dimethyl, and 4-oxoacetate substitution pattern on a single core [1]. This dual handle density enables sequential diversification—e.g., Suzuki coupling at C5 followed by hydrazone formation at the glyoxylate—without intermediate protection/deprotection steps [1].

medicinal chemistry parallel synthesis scaffold decoration

Oxidative Addition Reactivity Advantage of C5-Br over C5-Cl in Imidazole Suzuki Coupling

The C5-bromo substituent on Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate confers a well-established kinetic advantage in palladium-catalyzed cross-coupling relative to a hypothetical C5-chloro analog. Aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than aryl chlorides under standard Suzuki–Miyaura conditions due to the lower C–Br bond dissociation energy (≈80 kcal/mol vs. ≈95 kcal/mol for C–Cl) [1]. This translates to higher coupling yields and shorter reaction times: for example, 4(5)-bromo-1H-imidazole derivatives typically achieve >80% Suzuki coupling yields with arylboronic acids at 80–100 °C within 2–6 hours, whereas 4(5)-chloroimidazole analogs frequently require elevated temperatures (>120 °C), specialized ligands (e.g., biarylphosphines), and extended reaction times to reach comparable conversions [2].

cross-coupling palladium catalysis C–C bond formation

2,3-Dimethyl Imidazole Substitution Pattern Eliminates Tautomeric Ambiguity and Modulates Lipophilicity

The 2,3-dimethyl substitution on the imidazole ring of this compound fixes the tautomeric state as the N3-methyl-1H-imidazole form, eliminating the prototropic tautomerism (1H ↔ 3H) that complicates the reactivity and spectroscopic characterization of 1H-imidazole-4-glyoxylates lacking N-substitution [1]. The N3-methyl group also increases calculated lipophilicity: the XLogP3 of the 2,3-dimethylimidazole core is approximately 0.5–0.8 log units higher than the corresponding 1H-imidazole, enhancing membrane permeability potential [2]. In comparison, 1-methylimidazole-4-glyoxylates (with a single N-methyl group) retain partial tautomeric ambiguity at the unsubstituted ring nitrogen, potentially leading to mixtures of regioisomeric products upon further N-functionalization [1].

tautomerism lipophilicity N-alkylation drug design

Supply Chain Discontinuation and Scarcity: Procurement Risk Factor

Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate has been listed as 'Discontinued' by CymitQuimica (Ref. 3D-VYD43743) across all package sizes (25 mg through 500 mg) as of the latest catalog update . This contrasts with the broader availability of simpler imidazole building blocks such as 5-bromo-2,3-dimethylimidazole-4-carbaldehyde or ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate, which remain in active commercial supply . The discontinued status implies that future procurement may require custom synthesis, introducing longer lead times (typically 4–12 weeks) and higher minimum order quantities compared to stocked catalog compounds .

supply chain custom synthesis procurement risk

Optimal Application Scenarios for Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate in Research and Industry


Diversity-Oriented Synthesis of Imidazole-Focused Compound Libraries

The dual reactive handles of this compound make it a privileged starting material for diversity-oriented synthesis (DOS) of imidazole libraries. The C5-bromo enables parallel Suzuki coupling with a panel of aryl/heteroaryl boronic acids to generate a first dimension of diversity, while the C4 ethyl oxoacetate ester can be condensed with hydrazines, hydroxylamines, or primary amines to install a second diversity element via hydrazone, oxime, or amide formation [1]. This sequential, bidirectional diversification strategy can generate >100 analogs from a single core in 2 synthetic steps, which is unattainable with mono-functional imidazole building blocks [1].

Late-Stage Functionalization of Bioactive Imidazole Scaffolds

In medicinal chemistry programs where the 2,3-dimethylimidazole core is part of a validated pharmacophore (e.g., kinase hinge-binding motifs), this compound serves as a late-stage functionalization intermediate. The α-keto ester can be transformed into heterocyclic extensions (imidazolones, triazines, tetrazoles) that modulate target binding while retaining the bromo handle for subsequent radiolabeling or bioconjugation [2]. This is particularly relevant for SAR exploration of imidazole-containing clinical candidates where the 2,3-dimethyl substitution is known to enhance metabolic stability relative to 1H-imidazole analogs [2].

Custom Synthesis Program Trigger Due to Commercial Discontinuation

Given the discontinued commercial status of this compound [1], its primary procurement pathway is now via custom synthesis. Research groups or CROs requiring multi-gram quantities for lead optimization should initiate custom synthesis requests with suppliers experienced in imidazole chemistry, specifying the 2,3-dimethyl tautomeric requirement to avoid regioisomeric byproducts [1]. The compound's relatively low molecular weight (275.10 g/mol) and two-step synthetic accessibility from 2,3-dimethylimidazole via sequential bromination and Friedel-Crafts acylation with ethyl oxalyl chloride suggest that custom synthesis at 5–50 g scale is technically feasible within 6–10 weeks [2].

Mechanistic Probe in Palladium-Catalyzed Cross-Coupling Methodology Development

The 5-bromo substituent on an electron-rich, N-methylated imidazole core provides a useful model substrate for developing and benchmarking new palladium catalysts or ligands for heteroaryl bromide activation. Because imidazole C–Br bonds are less activated than 2-bromopyridine or 5-bromothiazole due to the electron-donating nature of the imidazole ring, successful coupling of this substrate can serve as a stringent test of catalyst activity [1]. The presence of the oxoacetate ester also allows post-coupling derivatization for convenient reaction monitoring by UV or MS [1].

Quote Request

Request a Quote for Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.